![molecular formula C13H8Cl2FNO B2576712 4-chloro-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol CAS No. 1224018-99-8](/img/structure/B2576712.png)
4-chloro-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol is a Schiff base compound. Schiff bases are organic compounds formed by the condensation reaction of an aldehyde or ketone with a primary amine. In this case, the compound is derived from the condensation of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
Synthesis Analysis
The synthesis involves the reaction between 5-chlorosalicylaldehyde and 4-fluoroaniline. The resulting Schiff base ligand coordinates with metal ions (Mn, Co, Ni, Cu, and Zn) to form metal complexes .
Molecular Structure Analysis
The molecular formula of the Schiff base ligand is C₁₃H₉ClFNO . It features an azomethine group (imine) formed by the condensation of the aldehyde and amine. The metal complexes have the general formula [M(L)₂(H₂O)₂] , where L represents the Schiff base ligand .
Chemical Reactions Analysis
The Schiff base ligand and its metal complexes exhibit interesting coordination chemistry. The “O” and “N” donor atoms of the ligand participate in coordination with the metal (II) ions. Consequently, a six-coordinated octahedral geometry is proposed for all these complexes .
Physical and Chemical Properties Analysis
科学的研究の応用
Synthesis and Characterization of Oligomers : Kaya and Gül (2004) investigated the oxidative polycondensation of similar phenol derivatives. Their study focused on the synthesis and characterization of oligomers, evaluating their thermal stability and molecular weight properties (Kaya & Gül, 2004).
Solvatochromism and Probes for Solvent Mixtures : Nandi et al. (2012) synthesized nitro-substituted phenolates related to 4-chloro-2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}phenol, exploring their solvatochromic properties. These compounds were used as probes for investigating binary solvent mixtures, demonstrating interesting solvatochromic switches and color changes in different solvent environments (Nandi et al., 2012).
Metal Complexes and Biological Activity : Palreddy et al. (2015) explored novel metal complexes derived from a similar imine compound. Their research included characterizing these complexes and investigating their biological activities through disc diffusion methods, highlighting potential applications in biomedical research (Palreddy et al., 2015).
Synthesis and Analysis of Copper(II) and Oxido-Vanadium(IV) Complexes : Takjoo et al. (2013) synthesized and analyzed metal complexes involving similar phenol compounds. Their study provides insights into the structural and thermal properties of these complexes, contributing to the field of coordination chemistry (Takjoo et al., 2013).
Fluorescent Chemosensors Based on Phenol Derivatives : Roy (2021) discussed the development of chemosensors based on derivatives of 4-methyl-2,6-diformylphenol, a compound structurally related to this compound. These chemosensors have been used for detecting a variety of analytes, indicating the potential of such compounds in sensing applications (Roy, 2021).
Corrosion Inhibition Studies : Shanbhag et al. (2007) researched the inhibition effects of imines, including compounds structurally similar to this compound, on the corrosion of mild steel in hydrochloric acid solution. This study contributes to understanding the role of such compounds in industrial applications like corrosion inhibition (Shanbhag et al., 2007).
作用機序
While the specific mechanism of action for this compound may vary depending on its application, Schiff base metal complexes often display diverse biological properties. These include antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic activities. Researchers explore these complexes as potential therapeutic agents for bacterial infections and cancers .
特性
IUPAC Name |
4-chloro-2-[(2-chloro-4-fluorophenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNO/c14-9-1-4-13(18)8(5-9)7-17-12-3-2-10(16)6-11(12)15/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNISYPBEKRDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
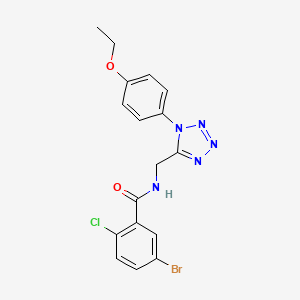
![N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2576630.png)
![Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate](/img/structure/B2576631.png)
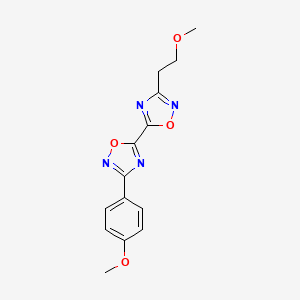
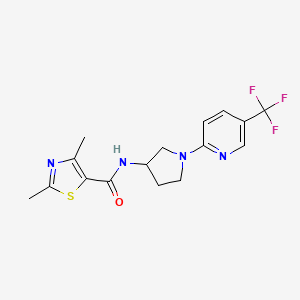
![6-(4-Fluorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2576636.png)
![1-(4-chlorophenyl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2576637.png)
![1-(2-([1,1'-Biphenyl]-4-yl)acetyl)indoline-2-carboxamide](/img/structure/B2576638.png)
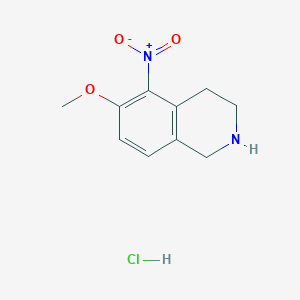
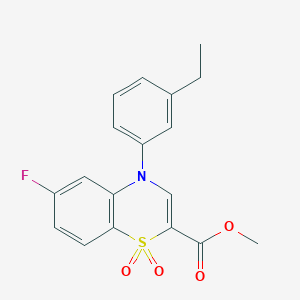
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone](/img/structure/B2576642.png)

![N-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-6-methylsulfanylpyridine-3-carboxamide](/img/structure/B2576650.png)
![2-{methyl[(1-methyl-1H-pyrazol-3-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B2576651.png)
